molecular formula C20H21N3O3 B2505574 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396853-99-8

3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2505574
CAS No.: 1396853-99-8
M. Wt: 351.406
InChI Key: PYLDXSOXITUJEL-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

π-Hole Tetrel Bonding Interactions

The study of π-hole tetrel bonding interactions in triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, highlights the significance of such compounds in understanding intermolecular interactions. These interactions are crucial for the design of molecular assemblies and materials with specific properties. The research demonstrates how substituents affect the nucleophilic/electrophilic nature of functional groups, influencing the interaction energy of C⋯O tetrel bonds, which could be relevant for the development of new materials or catalysts (Ahmed et al., 2020).

Photochemistry of Benzyl Derivatives

Investigations into the photochemistry of benzyl compounds provide insights into the behavior of these molecules under light exposure. This research is pertinent for understanding the stability and reactivity of compounds like 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one, which could be applied in the development of light-sensitive materials or in photopharmacology (DeCosta et al., 2000).

Antioxidant Activity and Physicochemical Properties

The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities shed light on the potential therapeutic applications of triazole compounds. Understanding these properties can guide the design of molecules with enhanced biological activities, possibly including antioxidative mechanisms, which are crucial for combating oxidative stress-related diseases (Yüksek et al., 2015).

Catalytic Activity in Metal Carbene Transformations

Research on the catalytic activity of complexes derived from triazole and its derivatives in metal carbene transformations highlights the role of such compounds in facilitating chemical reactions. This application is vital for the field of synthetic chemistry, where efficient and selective catalysts are continuously sought for various transformation processes, including cyclopropanation and hydroamination reactions (Nguyen et al., 2020).

Properties

IUPAC Name

5-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-10-14(11-18(12-17)26-2)13-22-20(24)23(16-6-4-3-5-7-16)19(21-22)15-8-9-15/h3-7,10-12,15H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDXSOXITUJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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